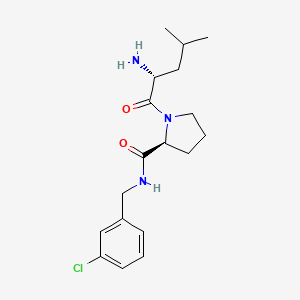![molecular formula C20H23N5O B10758740 1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-Phenylurea](/img/structure/B10758740.png)
1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-Phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea typically involves the reaction of 3-aminophenylhydrazine with tert-butyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and pyrazole derivatives.
Scientific Research Applications
1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting proto-oncogene tyrosine-protein kinase Src.
Medicine: Explored for its potential therapeutic effects in cancer treatment due to its kinase inhibition properties.
Industry: Potential applications in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The compound exerts its effects primarily through the inhibition of kinase enzymes. It targets the proto-oncogene tyrosine-protein kinase Src, which plays a crucial role in cell signaling pathways involved in cell growth and differentiation. By inhibiting this kinase, the compound can potentially disrupt cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-naphthalen-1-ylurea
- 1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)urea
Uniqueness
1-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[2-(3-aminophenyl)-5-tert-butylpyrazol-3-yl]-3-phenylurea |
InChI |
InChI=1S/C20H23N5O/c1-20(2,3)17-13-18(23-19(26)22-15-9-5-4-6-10-15)25(24-17)16-11-7-8-14(21)12-16/h4-13H,21H2,1-3H3,(H2,22,23,26) |
InChI Key |
DHNYNLNKNQJSHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC=C2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2s)-3-(1-{[2-(2-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-Yl]methyl}-1h-Indol-5-Yl)-2-Ethoxypropanoic Acid](/img/structure/B10758668.png)
![(3s)-1-{[4-(But-2-Yn-1-Yloxy)phenyl]sulfonyl}pyrrolidine-3-Thiol](/img/structure/B10758675.png)
![(1s,3as,5ar,8as)-1,7,7-Trimethyl-1,2,3,3a,5a,6,7,8-Octahydrocyclopenta[c]pentalene-4-Carboxylic Acid](/img/structure/B10758677.png)

![3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10758685.png)

![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-Naphthalen-1-Ylurea](/img/structure/B10758720.png)
![N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B10758726.png)
![1-ethyl-N-(phenylmethyl)-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10758729.png)
![1-[(2r)-2-Aminobutanoyl]-N-(3-Chlorobenzyl)-L-Prolinamide](/img/structure/B10758752.png)
![(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[[5-chloro-2-[2-(ethylamino)-2-oxoethoxy]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10758764.png)

![(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10758773.png)
